molecular formula C9H18N2O4 B14362834 Ser-Ile CAS No. 91086-51-0

Ser-Ile

Cat. No.: B14362834
CAS No.: 91086-51-0
M. Wt: 218.25 g/mol
InChI Key: BXLYSRPHVMCOPS-ACZMJKKPSA-N
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Description

It is formed by the formal condensation of the carboxy group of L-serine with the amino group of L-isoleucine . This compound is part of the broader class of dipeptides, which are molecules consisting of two amino acids linked by a single peptide bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ser-Ile typically involves the coupling of L-serine and L-isoleucine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc), is essential to prevent unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ser-Ile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group in serine can yield serine aldehyde, while reduction of the carboxyl group in isoleucine can produce isoleucine alcohol .

Scientific Research Applications

Ser-Ile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ser-Ile involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide bond between serine and isoleucine allows this compound to fit into the active sites of enzymes, where it can act as a substrate or inhibitor. The hydroxyl group of serine and the hydrophobic side chain of isoleucine contribute to the binding affinity and specificity of this compound for its targets .

Properties

91086-51-0

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C9H18N2O4/c1-3-5(2)7(9(14)15)11-8(13)6(10)4-12/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6-,7-/m0/s1

InChI Key

BXLYSRPHVMCOPS-ACZMJKKPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

Origin of Product

United States

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